![molecular formula C12H17NO3S B055034 (S)-1-Benzyl-3-mesyloxypyrrolidine CAS No. 118354-71-5](/img/structure/B55034.png)
(S)-1-Benzyl-3-mesyloxypyrrolidine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes predicting the products of a reaction, understanding the reaction mechanism, and knowing the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, solubility in various solvents, and density. Its chemical properties include its acidity or basicity, reactivity with other compounds, and stability under various conditions .Mechanism of Action
Safety and Hazards
The safety and hazards of a compound are typically assessed through toxicology studies. This includes understanding its acute and chronic toxicity, carcinogenicity, and environmental impact. Safety data sheets (SDS) provide important information about the handling, storage, and disposal of the compound .
Future Directions
properties
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDTDIDEPGKHB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-3-mesyloxypyrrolidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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